4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S8412933
CAS No.
M.F
C8H6BrIN2
M. Wt
336.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Product Name

4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

4-bromo-3-iodo-1-methylpyrrolo[2,3-b]pyridine

Molecular Formula

C8H6BrIN2

Molecular Weight

336.95 g/mol

InChI

InChI=1S/C8H6BrIN2/c1-12-4-6(10)7-5(9)2-3-11-8(7)12/h2-4H,1H3

InChI Key

GVTVWNMXASHKIZ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(C=CN=C21)Br)I

Canonical SMILES

CN1C=C(C2=C(C=CN=C21)Br)I

4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a fused pyrrole and pyridine ring system, with bromine and iodine substituents at the 4th and 3rd positions, respectively. Its unique structure contributes to its potential applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is C8H7BrI N, with a molecular weight of approximately 322.93 g/mol. The presence of halogen atoms enhances its reactivity and biological activity, making it a subject of interest for research in various fields, particularly in drug discovery and development.

Due to its halogen substituents. These reactions include:

  • Nucleophilic Substitution: The bromine and iodine atoms can participate in nucleophilic substitution reactions, which are facilitated by their leaving group ability.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, which are important for forming carbon-carbon bonds in organic synthesis.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitutions, which can modify the compound's structure for specific applications.

The choice of reagents and conditions significantly influences the outcomes of these reactions.

Research indicates that 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play critical roles in various cellular processes, including cell proliferation and differentiation. The compound's mechanism involves binding to the ATP-binding site within the kinase domain of FGFRs, inhibiting phosphorylation processes that activate downstream signaling pathways. Studies have shown that derivatives of this compound have IC50 values in the nanomolar range against different FGFR subtypes, indicating strong inhibitory activity against cancer cell lines.

The synthesis of 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures:

  • Bromination: The initial step often involves brominating a suitable precursor to introduce the bromine atom at the 4-position.
  • Iodination: Following bromination, iodination is performed to introduce the iodine atom at the 3-position.
  • Methylation: Methylation may occur to add a methyl group at the 1-position, completing the synthesis.

Reaction conditions such as temperature and solvent choice are crucial for optimizing yields and purity.

4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine has several applications:

  • Medicinal Chemistry: Its potential as an FGFR inhibitor makes it a candidate for developing therapeutic agents targeting various cancers.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules through cross-coupling reactions.
  • Material Science: Due to its unique electronic properties arising from halogen substituents, it may also be explored for applications in organic electronics.

Interaction studies involving 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine primarily focus on its binding affinity to FGFRs and other molecular targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate binding interactions and affinities. These studies help clarify the mechanism of action and potential side effects associated with its use.

Several compounds share structural similarities with 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridineC9H10BrN2Lacks iodine; simpler structureFGFR inhibition
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridineC9H10BrN2Different halogen position; similar core structureAnticancer properties
5-Iodo-1H-pyrrolo[2,3-b]pyridineC8H7IN2Iodine instead of bromine; simpler structureAntimicrobial properties
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridineC11H10BrI N2O2SContains tosyl group; used in natural product synthesisPotential anticancer activity

These compounds illustrate variations in substituents that can influence their biological activities and applications. The unique combination of bromine and iodine on the pyrrolo[2,3-b]pyridine structure distinguishes 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine from others in terms of specificity towards certain biological targets.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

335.87591 g/mol

Monoisotopic Mass

335.87591 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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